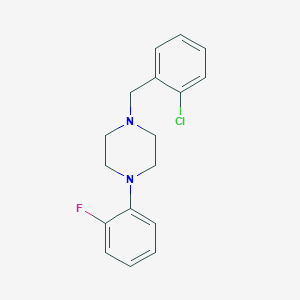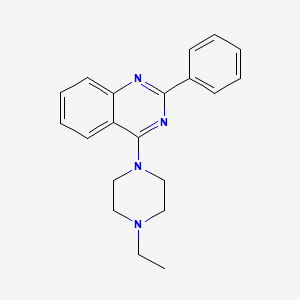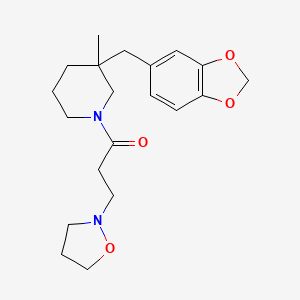
1-(2-chlorobenzyl)-4-(2-fluorophenyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 1-(2-chlorobenzyl)-4-(2-fluorophenyl)piperazine derivatives involves multiple steps, including nucleophilic substitution reactions, condensation reactions, and fluorination techniques. For example, Mishra and Chundawat (2019) synthesized a series of related piperazine derivatives through nucleophilic substitution reactions of phenacyl bromides with hetero arylpiperazine, followed by reduction and then fluorination, demonstrating the complexity and versatility of synthetic approaches to piperazine derivatives (Mishra & Chundawat, 2019).
Molecular Structure Analysis
The molecular structure of related piperazine compounds has been elucidated through techniques such as X-ray diffraction (XRD) studies. For instance, Sanjeevarayappa et al. (2015) characterized the tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate using single crystal XRD, revealing intricate details about the molecular conformation and intermolecular interactions (Sanjeevarayappa et al., 2015).
Chemical Reactions and Properties
The chemical reactivity of piperazine derivatives encompasses a wide range of reactions, including condensation, nucleophilic substitution, and redox reactions. These reactions are pivotal in modifying the chemical structure to achieve desired physical and biological properties.
Physical Properties Analysis
The physical properties of this compound and its derivatives, such as solubility, melting point, and crystalline structure, are crucial for understanding its behavior in various environments. Glaoui et al. (2017) reported on the synthesis and characterization of organic-inorganic hybrid materials involving 1-(2-fluorophenyl)piperazine, highlighting the compound's ability to form crystalline structures with distinct physical properties (Glaoui et al., 2017).
Propriétés
IUPAC Name |
1-[(2-chlorophenyl)methyl]-4-(2-fluorophenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClFN2/c18-15-6-2-1-5-14(15)13-20-9-11-21(12-10-20)17-8-4-3-7-16(17)19/h1-8H,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDLMKPHKCINHJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2Cl)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClFN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[2-(5-isopropylisoxazol-3-yl)pyrrolidin-1-yl]-1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazole](/img/structure/B5622335.png)
![N-cyclopentyl-2-[6-methyl-2-oxo-4-(trifluoromethyl)pyridin-1(2H)-yl]butanamide](/img/structure/B5622341.png)


![8-[(1-methyl-1H-tetrazol-5-yl)thio]-5-nitroquinoline](/img/structure/B5622352.png)
![N-{(3S*,4R*)-1-[5-(3-hydroxy-3-methylbut-1-yn-1-yl)-2-furoyl]-4-isopropylpyrrolidin-3-yl}methanesulfonamide](/img/structure/B5622356.png)
![4-(2-{[1-(2-methyl-6-propylpyrimidin-4-yl)piperidin-4-yl]amino}ethyl)phenol](/img/structure/B5622359.png)
![1,3-dimethyl-5-[4-(2-phenylethyl)piperazin-1-yl]-1H-pyrazolo[3,4-d][1,3]thiazole](/img/structure/B5622362.png)

![N-[(2-propyl-1,3-thiazol-4-yl)methyl]chromane-3-carboxamide](/img/structure/B5622384.png)
![2-[(6-amino-1,3-benzothiazol-2-yl)thio]-1-phenylethanone](/img/structure/B5622409.png)

![3-{[benzyl(methyl)amino]methyl}-6-fluoro-2-methyl-4-quinolinol](/img/structure/B5622416.png)
![2-[(2-methoxyphenyl)sulfonyl]-1,3,5-trimethylbenzene](/img/structure/B5622423.png)